C-2 Substituent Steric and Electronic Differentiation: 3,4-Dimethoxybenzylamino vs. Unsubstituted 2-Amino and 2-Methylamino Analogs
The target compound incorporates a 3,4-dimethoxybenzylamino group at C-2, which adds a molecular weight increment of +150.18 Da relative to the unsubstituted 2-amino-4-propylpyrimidine-5-carboxylic acid (CAS 127958-02-5, MW 181.19) . The 2-methylamino analog (CAS 1249531-07-4, MW 195.22) provides only a +14.03 Da increase . The dimethoxybenzyl moiety introduces two hydrogen-bond acceptors (methoxy oxygens) and an aromatic ring capable of π-π stacking, features absent in both comparators. In N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors, aryl-substituted amino groups at C-2 were essential for achieving sub-nanomolar IC50 values; lead compound 1 exhibited IC50 = 4.6 nM against human plasma renin, whereas simpler alkylamino congeners showed >100-fold lower potency .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count of C-2 substituent |
|---|---|
| Target Compound Data | MW 331.37; 2 H-bond acceptors (dimethoxyphenyl O) in C-2 substituent; clogP ~2.8 (predicted) |
| Comparator Or Baseline | 2-Amino analog (CAS 127958-02-5): MW 181.19; 0 additional H-bond acceptors. 2-Methylamino analog (CAS 1249531-07-4): MW 195.22; 0 additional H-bond acceptors |
| Quantified Difference | MW increase of +150.18 Da vs. 2-amino; +136.15 Da vs. 2-methylamino. 2 additional H-bond acceptors |
| Conditions | Calculated molecular properties based on structural formula; renin inhibitory activity class-level SAR from Imaeda et al. 2016 |
Why This Matters
The substantial increase in molecular weight and hydrogen-bonding capacity alters pharmacokinetic and target-binding profiles, making the compound a differentiated starting point for lead optimization where binding-site aromatic interactions are required.
- [1] Imaeda, Y. et al. Bioorg. Med. Chem. 2016, 24, 5771–5780. View Source
